(1R,3S,3aR,5aS,6S,11aS,13aR)-1,6-dihydroxy-3a-(hydroxymethyl)-5a,8,8,11a,13a-pentamethyl-3-propan-2-yl-2,3,4,5,5b,6,7,7a,13,13b-decahydro-1H-cyclopenta[a]chrysen-9-one
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Overview
Description
The compound (1R,3S,3aR,5aS,6S,11aS,13aR)-1,6-dihydroxy-3a-(hydroxymethyl)-5a,8,8,11a,13a-pentamethyl-3-propan-2-yl-2,3,4,5,5b,6,7,7a,13,13b-decahydro-1H-cyclopenta[a]chrysen-9-one is a complex organic molecule with multiple chiral centers and functional groups. This compound is notable for its intricate structure, which includes hydroxyl groups, a hydroxymethyl group, and a cyclopenta[a]chrysen core. Its unique configuration and functional groups make it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from simpler organic molecules. The process may include:
Formation of the cyclopenta[a]chrysen core: This step often involves cyclization reactions using specific catalysts and conditions to form the polycyclic structure.
Introduction of hydroxyl groups: Hydroxylation reactions are employed to introduce hydroxyl groups at specific positions on the molecule.
Functionalization with hydroxymethyl and propan-2-yl groups: These groups are introduced through selective alkylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include:
Use of high-efficiency catalysts: To improve reaction rates and selectivity.
Optimization of reaction conditions: Such as temperature, pressure, and solvent choice to maximize yield.
Purification techniques: Including crystallization and chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: Functional groups on the molecule can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation reactions.
Reducing agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction reactions.
Substitution reagents: Such as halogens or alkyl halides for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Can yield ketones or aldehydes.
Reduction: Can yield alcohols.
Substitution: Can yield various substituted derivatives of the original compound.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Used in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its interactions with specific molecular targets. For example:
Molecular targets: May include enzymes, receptors, or other proteins.
Pathways involved: Could involve inhibition or activation of specific biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
(1R,3S,3aR,5aS,6S,11aS,13aR)-1,6-dihydroxy-3a-(hydroxymethyl)-5a,8,8,11a,13a-pentamethyl-3-propan-2-yl-2,3,4,5,5b,6,7,7a,13,13b-decahydro-1H-cyclopenta[a]chrysen-9-one: can be compared with other polycyclic compounds with similar functional groups, such as:
Uniqueness
The uniqueness of this compound lies in its specific configuration and functional groups, which confer distinct chemical and biological properties. Its multiple chiral centers and functional groups make it a versatile molecule for various applications in research and industry.
Properties
Molecular Formula |
C30H46O4 |
---|---|
Molecular Weight |
470.7 g/mol |
IUPAC Name |
(1R,3S,3aR,5aS,6S,11aS,13aR)-1,6-dihydroxy-3a-(hydroxymethyl)-5a,8,8,11a,13a-pentamethyl-3-propan-2-yl-2,3,4,5,5b,6,7,7a,13,13b-decahydro-1H-cyclopenta[a]chrysen-9-one |
InChI |
InChI=1S/C30H46O4/c1-17(2)19-14-21(33)25-29(7)11-8-18-24(28(29,6)12-13-30(19,25)16-31)20(32)15-22-26(3,4)23(34)9-10-27(18,22)5/h8-10,17,19-22,24-25,31-33H,11-16H2,1-7H3/t19-,20-,21+,22?,24?,25?,27+,28-,29+,30+/m0/s1 |
InChI Key |
LKBSFVITHXLCDA-XGVWYMDASA-N |
Isomeric SMILES |
CC(C)[C@@H]1C[C@H](C2[C@]1(CC[C@@]3([C@@]2(CC=C4C3[C@H](CC5[C@@]4(C=CC(=O)C5(C)C)C)O)C)C)CO)O |
Canonical SMILES |
CC(C)C1CC(C2C1(CCC3(C2(CC=C4C3C(CC5C4(C=CC(=O)C5(C)C)C)O)C)C)CO)O |
Origin of Product |
United States |
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